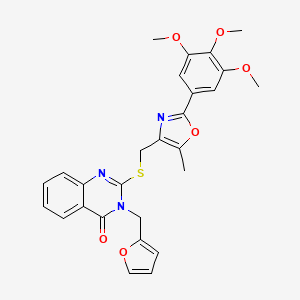
2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H3ClF4O2 . It has a molecular weight of 242.56 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3ClF4O2/c1-15-7-5(12)3(10)2(8(9)14)4(11)6(7)13/h1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 242.56 .Scientific Research Applications
Radical Formation in Grignard Reactions
- Application : Used in Grignard reactions, specifically in the formation of ketyl radicals.
- Research Insight : A study observed the replacement of methoxy and cyano substituents by benzyl- and t-butylmagnesium chloride, utilizing electron spin resonance (ESR) measurements to identify both original and replaced ketyl radicals. The electron-transfer mechanism proposed is akin to SRN−-type reactions. This research highlights the role of 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride in forming sterically hindered αβ-enones and ketyl radicals (Ōkubo, 1977).
Chemical Synthesis and pKa Determination
- Application : In chemical synthesis, reacting with 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones.
- Research Insight : A study used p-methoxybenzoyl chloride to afford corresponding 3-alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. This involved titrations in non-aqueous solvents to determine half-neutralization potential values and pKa values, reflecting solvent and molecular structure effects on acidity. Additionally, GIAO NMR calculations were conducted for further analysis (Yüksek et al., 2008).
Solvolysis Rate Correlations
- Application : Investigating the solvolysis rates in organic chemistry.
- Research Insight : A study correlated the specific rates of solvolysis of 3,4,5-trimethoxybenzoyl chloride and 2,4,6-trichlorobenzoyl chloride. This involved examining changes in solvent nucleophilicity and ionizing power, providing insights into the solvolysis mechanism and its rate-determining factors (Park & Kevill, 2011).
Electrochemical Studies
- Application : Used in electrochemical studies, particularly in ionic liquids.
- Research Insight : Electrochemical properties of 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate ionic liquid were investigated, where impurity chloride was identified and quantified. This study highlights the significance of this compound in understanding the electrochemistry of such ionic liquids (Xiao & Johnson, 2003).
Domino Friedel-Crafts Acylation/Annulation
- Application : In organic synthesis, particularly in the synthesis of chromen-4-one derivatives.
- Research Insight : A regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives was achieved using 2-methoxybenzoyl chlorides. This highlights the compound's role in domino intermolecular Friedel-Crafts acylation/intramolecular vinyl carbocation trapping or oxa-Michael addition/demethylation reactions (Bam & Chalifoux, 2018).
Structure Analysis in Chemical Synthesis
- Application : Structure determination in the synthesis of chemical compounds.
- Research Insight : The structure of 1-(3-methoxybenzoyl)-3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine was determined using X-ray diffraction. This study illustrates the compound's use in structurally characterizing synthesized chemical entities (Rao et al., 2012).
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride is currently unavailable . These properties would significantly impact the compound’s bioavailability and overall pharmacokinetic profile.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c1-15-7-5(12)3(10)2(8(9)14)4(11)6(7)13/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVNPJKHUJNLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2869811.png)

![N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2869813.png)
![Benzyl (4aS,7aS)-6-chlorosulfonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2869815.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide](/img/structure/B2869816.png)


